N-(3-Bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JCN037 is a potent, non-covalent, and brain-penetrant inhibitor of the epidermal growth factor receptor tyrosine kinase. This compound has shown significant efficacy in inhibiting the epidermal growth factor receptor, wild-type epidermal growth factor receptor, and mutant epidermal growth factor receptor with half-maximal inhibitory concentration values of 2.49 nanomolar, 3.95 nanomolar, and 4.48 nanomolar, respectively .
Mechanism of Action
Target of Action
The primary target of JCN037 is the Epidermal Growth Factor Receptor (EGFR), a well-characterized biomarker on Glioblastoma (GBM), a highly malignant primary brain tumor . EGFR is genetically altered in nearly 60% of GBM tumors .
Mode of Action
JCN037 is a potent, non-covalent, and brain-penetrant EGFR tyrosine kinase inhibitor . It interacts with EGFR, p-wtEGFR, and pEGFRvⅢ, with IC50 values of 2.49 nM, 3.95 nM, and 4.48 nM respectively . This interaction inhibits the tyrosine kinase activity of EGFR, thereby disrupting the downstream signaling pathways that promote tumor growth and survival .
Biochemical Pathways
The inhibition of EGFR by JCN037 affects multiple downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival . The disruption of these pathways leads to the inhibition of tumor growth and proliferation .
Pharmacokinetics
JCN037 exhibits good blood-brain barrier (BBB) permeability, which is crucial for its efficacy in treating GBM . The free energy profiles indicate that JCN037 has a lower central energy barrier than erlotinib, another EGFR inhibitor, and it has a local minimum at the lipid-water interface . This suggests that JCN037 can effectively penetrate the BBB and reach the tumor site in the brain .
Result of Action
The molecular effect of JCN037’s action is the inhibition of EGFR tyrosine kinase activity, which leads to the disruption of downstream signaling pathways . On a cellular level, this results in the inhibition of tumor cell proliferation and survival, thereby limiting the growth of GBM tumors .
Action Environment
The efficacy and stability of JCN037 are influenced by various environmental factors. For instance, the presence of the blood-brain barrier affects the drug’s ability to reach the tumor site . Furthermore, the lipid molecules in the BBB play a crucial role in the interaction and penetration of JCN037 . The bromine atom of JCN037 plays an important role in its interaction with lipid molecules, and the adjacent fluorine atom enhances this interaction .
Biochemical Analysis
Biochemical Properties
JCN037 has been found to interact with the epidermal growth factor receptor (EGFR), a well-characterized biomarker on glioblastoma (GBM) . The compound has displayed potent activity against EGFR amplified/mutant patient-derived cell cultures .
Cellular Effects
In cellular processes, JCN037 has shown to influence cell function by interacting with EGFR
Molecular Mechanism
The molecular mechanism of JCN037 involves its interaction with EGFR . It is believed to exert its effects at the molecular level through binding interactions with EGFR, potentially leading to changes in gene expression .
Dosage Effects in Animal Models
The effects of JCN037 at different dosages in animal models have been studied
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JCN037 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The synthetic route typically includes:
Formation of the core structure: This involves the cyclization of specific precursors under controlled conditions.
Introduction of functional groups: Various functional groups are introduced through substitution reactions, often using reagents like bromine and fluorine
Industrial Production Methods
Industrial production of JCN037 follows similar synthetic routes but on a larger scale. The process involves:
Optimization of reaction conditions: Ensuring high yield and purity.
Use of industrial-grade reagents: To maintain consistency and cost-effectiveness.
Purification and quality control: Using techniques like chromatography and spectroscopy to ensure the final product meets the required standards
Chemical Reactions Analysis
Types of Reactions
JCN037 undergoes several types of chemical reactions, including:
Oxidation: Involving the addition of oxygen or removal of hydrogen.
Reduction: Involving the addition of hydrogen or removal of oxygen.
Substitution: Involving the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting agents: Such as halogens and organometallic compounds
Major Products
The major products formed from these reactions include various derivatives of JCN037, which may have different biological activities and properties .
Scientific Research Applications
JCN037 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the inhibition of the epidermal growth factor receptor.
Biology: Investigated for its effects on cell signaling pathways and cellular processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress the epidermal growth factor receptor.
Industry: Used in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
Erlotinib: Another epidermal growth factor receptor inhibitor with lower blood-brain barrier permeability.
Gefitinib: Similar to erlotinib but with different pharmacokinetic properties.
Lapatinib: A dual inhibitor of the epidermal growth factor receptor and human epidermal growth factor receptor 2
Uniqueness of JCN037
JCN037 is unique due to its high potency, non-covalent binding, and ability to penetrate the blood-brain barrier. These properties make it a promising candidate for treating brain tumors and other conditions involving the epidermal growth factor receptor .
Properties
IUPAC Name |
N-(3-bromo-2-fluorophenyl)-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrFN3O2/c17-10-2-1-3-11(15(10)18)21-16-9-6-13-14(23-5-4-22-13)7-12(9)19-8-20-16/h1-3,6-8H,4-5H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLUFWWVOINWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3NC4=C(C(=CC=C4)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.